Unsubstituted Benzothiazole Core: Physicochemical Differentiation from 6-Substituted Analogs
CAS 898351-09-2 bears an unsubstituted benzo[d]thiazol-2-yl group, distinguishing it from the most commonly cataloged close analogs that carry a substituent at the benzothiazole 6-position. Compared to the 6-methyl analog (CID 40519240, MW 410.5 g/mol, XLogP3-AA = 4.7), the unsubstituted scaffold has a lower molecular weight (396.44 g/mol) and a predictably lower computed lipophilicity due to the absence of the methyl group's positive hydrophobic contribution [1]. The 6-bromo analog (CAS 941878-50-8) has a substantially higher molecular weight (475.34 g/mol) and altered electronic properties due to the electron-withdrawing bromine substituent, which can affect π-stacking interactions and target binding . These differences in bulk, lipophilicity, and electronics at the 6-position are non-trivial for kinase inhibitor pharmacology, where lipophilic ligand efficiency (LLE) and substituent-dependent selectivity are critical optimization parameters [2].
| Evidence Dimension | Physicochemical properties (molecular weight, lipophilicity) |
|---|---|
| Target Compound Data | MW = 396.44 g/mol; XLogP3-AA not directly reported for this CAS but computable from structure (unsubstituted benzothiazole) |
| Comparator Or Baseline | 6-Methyl analog (CID 40519240): MW = 410.5 g/mol, XLogP3-AA = 4.7; 6-Bromo analog (CAS 941878-50-8): MW = 475.34 g/mol |
| Quantified Difference | ΔMW = -14.06 g/mol (vs. 6-methyl); ΔMW = -78.90 g/mol (vs. 6-bromo); predicted ΔcLogP approximately -0.5 to -0.7 log units vs. 6-methyl analog |
| Conditions | Computed physicochemical properties from PubChem (XLogP3-AA) and vendor technical datasheets |
Why This Matters
For procurement decisions, the unsubstituted benzothiazole scaffold provides a distinct physicochemical starting point with lower molecular weight and lipophilicity, potentially offering superior ligand efficiency metrics compared to bulkier 6-substituted analogs when used in the same assay system.
- [1] PubChem Compound Summary CID 40519240. N-(6-Methyl-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide. Molecular Weight: 410.5 g/mol, XLogP3-AA: 4.7, Rotatable Bond Count: 4, H-Bond Acceptor Count: 7. View Source
- [2] Xue C, Li Y, Feng H, Pan J, Wang A, Zhang K, Yao W, Zhang F, Zhuo J. Thiazolecarboxamides and Pyridinecarboxamide Compounds Useful as PIM Kinase Inhibitors. EP2945939A1. The patent describes Pim kinase inhibitor structure-activity relationships across diverse benzothiazole and pyridine carboxamide substitution patterns. View Source
